Tauroursodeoxycholic acid

Vue d'ensemble

Description

L’acide tauroursodeoxycholique est un acide biliaire hydrophile qui est le conjugué de la taurine et de l’acide ursodeoxycholique. Il se trouve naturellement dans la bile d’ours et est utilisé en médecine traditionnelle chinoise depuis des siècles. L’acide tauroursodeoxycholique est connu pour ses propriétés médicinales, en particulier dans le traitement des maladies hépatobiliaires et des troubles neurodégénératifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide tauroursodeoxycholique peut être synthétisé par conjugaison de la taurine avec l’acide ursodeoxycholique. Le processus implique l’activation du groupe carboxyle de l’acide ursodeoxycholique, suivie de l’attaque nucléophile de la taurine. Cette réaction nécessite généralement la présence d’agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et de catalyseurs tels que la 4-diméthylaminopyridine (DMAP) dans des conditions douces .

Méthodes de production industrielle : La production à grande échelle d’acide tauroursodeoxycholique peut être obtenue par optimisation de la fermentation d’Escherichia coli génétiquement modifiée. Cette méthode implique l’utilisation d’une voie enzymatique bidirectionnelle oxydative et réductrice en deux étapes pour convertir l’acide taurochenodeoxycholique en acide tauroursodeoxycholique. Le processus de fermentation est optimisé à l’aide de la méthodologie des surfaces de réponse afin d’équilibrer la croissance cellulaire et l’efficacité de conversion du produit .

Types de réactions :

Réduction : Il peut subir des réactions de réduction, bien que les conditions et les réactifs spécifiques de ces réactions soient moins souvent documentés.

Substitution : L’acide tauroursodeoxycholique peut participer à des réactions de substitution, en particulier dans le processus de conjugaison avec la taurine.

Réactifs et conditions courants :

Principaux produits formés :

Oxydation : Les principaux produits formés lors de l’oxydation lipidique comprennent diverses espèces lipidiques oxydées.

Substitution : Le produit principal de la réaction de conjugaison est l’acide tauroursodeoxycholique lui-même.

4. Applications de la recherche scientifique

L’acide tauroursodeoxycholique a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie des acides biliaires et les interactions avec les lipides.

Médecine : Il a montré un potentiel thérapeutique dans le traitement des maladies hépatobiliaires, des troubles neurodégénératifs, du diabète et de l’obésité.

Applications De Recherche Scientifique

Neurodegenerative Diseases

TUDCA has shown promise in treating several neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). Its mechanisms of action primarily involve anti-apoptotic effects, reduction of endoplasmic reticulum (ER) stress, and modulation of mitochondrial pathways.

Key Findings:

- Alzheimer’s Disease: TUDCA reduces Amyloid-β protein deposition and protects neuronal synapses, showing potential for preventing cognitive decline .

- Amyotrophic Lateral Sclerosis: A study demonstrated that TUDCA significantly slowed the progression of ALS symptoms compared to placebo, with an 87% response rate in treated patients .

- Parkinson’s Disease: Research indicates that TUDCA may protect against neuronal death and improve motor function in animal models .

Metabolic Disorders

TUDCA has been investigated for its effects on metabolic disorders, particularly those involving insulin resistance and obesity-related complications.

Key Findings:

- Diabetes: TUDCA administration improved glucose tolerance and reduced markers of ER stress in diabetic mouse models .

- Obesity: In studies involving obese mice, TUDCA treatment led to improved cardiac function and reduced blood pressure, suggesting a protective role against obesity-induced cardiac dysfunction .

Liver Diseases

Originally approved for treating cholestatic liver diseases, TUDCA's hepatoprotective properties extend beyond traditional uses.

Key Findings:

- Cholestatic Liver Diseases: TUDCA is effective in managing conditions like primary biliary cholangitis and primary sclerosing cholangitis by reducing liver inflammation and fibrosis .

- Hepatocellular Carcinoma: Research indicates that TUDCA can mitigate ER stress in liver cells, potentially reducing tumor burden in experimental models .

Cardiovascular Applications

Emerging research suggests that TUDCA may have beneficial effects on cardiovascular health.

Key Findings:

- Heart Failure: Studies indicate that TUDCA can alleviate myocardial contractile dysfunction associated with obesity by reducing ER stress and improving calcium handling in cardiomyocytes .

- Cardiac Fibrosis: In models of pressure overload, TUDCA reduced myocardial fibrosis and improved cardiac function, highlighting its potential as a therapeutic agent for heart diseases .

Data Table: Summary of Clinical Applications of TUDCA

Case Study 1: Amyotrophic Lateral Sclerosis

In a multicenter randomized controlled trial involving ALS patients treated with TUDCA (1 g twice daily), results showed a significant improvement in functional ratings compared to placebo over a 54-week period. The study highlighted the potential for prolonged survival among those receiving higher doses of TUDCA .

Case Study 2: Diabetic Nephropathy

A study on diabetic db/db mice treated with TUDCA demonstrated significant reductions in renal histopathology and albuminuria after eight weeks. These findings suggest that TUDCA may protect against renal injury through the inhibition of ER stress pathways .

Mécanisme D'action

L’acide tauroursodeoxycholique exerce ses effets par plusieurs mécanismes :

Effets anti-apoptotiques : Il inhibe la cascade apoptotique en réduisant le stress oxydatif, en protégeant les mitochondries et en stabilisant les protéines

Réponse au stress du réticulum endoplasmique : L’acide tauroursodeoxycholique atténue le stress du réticulum endoplasmique et stabilise la réponse aux protéines non repliées, agissant comme une chaperonne chimique.

Action anti-inflammatoire : Il réduit l’inflammation en modulant les réponses immunitaires et en diminuant la production de cytokines pro-inflammatoires.

Régulation du cholestérol : L’acide tauroursodeoxycholique réduit l’absorption du cholestérol dans l’intestin grêle, réduisant ainsi l’apport en cholestérol alimentaire.

Composés similaires :

Acide ursodeoxycholique (UDCA) : Le composé parent de l’acide tauroursodeoxycholique, utilisé pour traiter des affections hépatobiliaires similaires.

Acide norursodeoxycholique (NorUDCA) : Un acide biliaire synthétique à chaîne latérale plus courte, présentant de puissantes actions hépatoprotectrices.

Comparaison :

Acide tauroursodeoxycholique par rapport à l’acide ursodeoxycholique : L’acide tauroursodeoxycholique a une hydrophilie plus élevée et de meilleures propriétés anti-apoptotiques que l’acide ursodeoxycholique.

Acide tauroursodeoxycholique par rapport à l’acide norursodeoxycholique : L’acide norursodeoxycholique a une structure unique avec une chaîne latérale plus courte, ce qui peut offrir des avantages thérapeutiques différents, en particulier dans les maladies du foie.

L’acide tauroursodeoxycholique se distingue par son potentiel thérapeutique multiforme, en particulier dans la neuroprotection et la modulation du stress du réticulum endoplasmique, ce qui en fait un composé prometteur pour diverses applications médicales.

Comparaison Avec Des Composés Similaires

Ursodeoxycholic Acid (UDCA): The parent compound of tauroursodeoxycholic acid, used to treat similar hepatobiliary conditions.

Norursodeoxycholic Acid (NorUDCA): A synthetic bile acid with a shorter side chain, showing potent hepatoprotective actions.

Comparison:

This compound vs. Ursodeoxycholic Acid: this compound has higher hydrophilicity and better anti-apoptotic properties compared to ursodeoxycholic acid.

This compound vs. Norursodeoxycholic Acid: Norursodeoxycholic acid has a unique structure with a shorter side chain, which may offer different therapeutic benefits, particularly in liver diseases.

This compound stands out due to its multifaceted therapeutic potential, particularly in neuroprotection and endoplasmic reticulum stress modulation, making it a promising compound for various medical applications.

Propriétés

Key on ui mechanism of action |

About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways. |

|---|---|

Numéro CAS |

14605-22-2 |

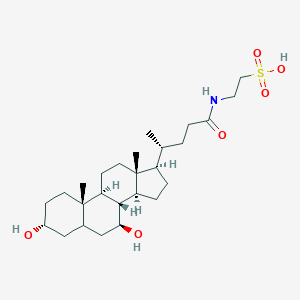

Formule moléculaire |

C26H45NO6S |

Poids moléculaire |

499.7 g/mol |

Nom IUPAC |

2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |

Clé InChI |

BHTRKEVKTKCXOH-VSHSPWMTSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

SMILES isomérique |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Key on ui other cas no. |

14605-22-2 |

Description physique |

Solid |

Synonymes |

tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.